![molecular formula C19H13FN4O3S B2587626 (Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173323-45-9](/img/structure/B2587626.png)
(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
Synthesis Analysis
Quinoxaline has been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . There have been several publications utilizing quinoxaline scaffolds for these purposes .Molecular Structure Analysis
The molecular structure of quinoxaline-based compounds can be modified by incorporating different substituents. For example, strong electron-withdrawing fluorine (F) and cyano (CN) substituents have been selectively incorporated into the quinoxaline unit of two-dimensional (2D) D–A-type polymers to investigate their effects on the photovoltaic properties of the polymers .Chemical Reactions Analysis
Quinoxaline-based compounds have been synthesized using various methods. For example, a research group from India has proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6H-indolo[2,3-b]quinoxalines in up to 98% yields by Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline-based compounds can be influenced by the specific substituents they contain. For example, the incorporation of fluorine and alkyl amino side chains and the introduction of a positive charge at the 11-N position of the aromatic scaffold have been shown to improve the DNA binding ability of these compounds .Scientific Research Applications
Synthesis and Structural Analysis
The exploration into the realm of (Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate and related compounds has yielded significant insights into their chemical synthesis and structural characteristics. One study detailed the condensation processes leading to the formation of region-isomeric thiazolo[3,4-a]quinoxalines, highlighting the nuanced influence of a fluorine atom and aminosubstituents on the isomer formation, which sheds light on the synthetic versatility of compounds related to this compound (Mamedov et al., 2009).
Heterocyclic Chemistry and Potential Biological Activity
Further research delves into the synthesis of novel compounds utilizing similar structural frameworks, potentially indicating the broad applicability of such molecules in creating diverse bioactive agents. For instance, studies on the synthesis of various fluorinated heterocyclic compounds reveal methods for integrating fluoroalkyl groups into complex structures, thereby enhancing their pharmaceutical potential through improved membrane permeability and metabolic stability (Pashkevich et al., 1998).
Chemosensors and Biological Imaging
The chemical properties of compounds structurally related to this compound have been harnessed in the development of chemosensors. These applications underscore the compound's potential in environmental and biological monitoring, such as the detection of metal ions in aqueous solutions and living cells, which is crucial for understanding cellular processes and environmental pollution (Li et al., 2014).
Antimicrobial and Antitubercular Research
The antimicrobial and antitubercular activities of quinoxaline derivatives offer promising avenues for therapeutic applications. Research into novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, derived from structures similar to the compound , has shown significant activity against Mycobacterium tuberculosis, suggesting potential roles in combating tuberculosis and other microbial infections (Kantevari et al., 2011).
Mechanism of Action
Future Directions
The future development of quinoxaline-based compounds is likely to involve the exploration of new synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This will no doubt be helpful for researchers who are anticipating a comprehensive overview on quinoxaline as well as benefitting researchers for future development .
Properties
IUPAC Name |
methyl 2-[6-fluoro-2-(quinoxaline-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O3S/c1-27-17(25)10-24-15-7-6-11(20)8-16(15)28-19(24)23-18(26)14-9-21-12-4-2-3-5-13(12)22-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQCAHFLDAUXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
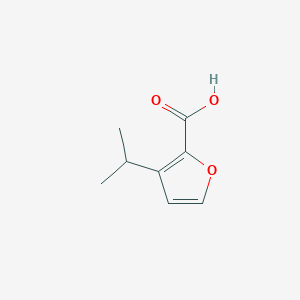
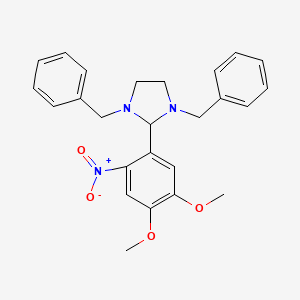
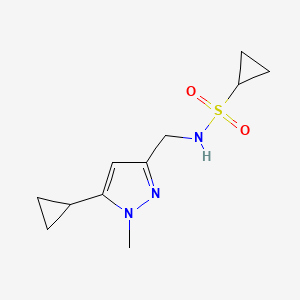
![1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2587550.png)
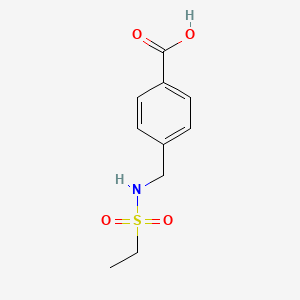

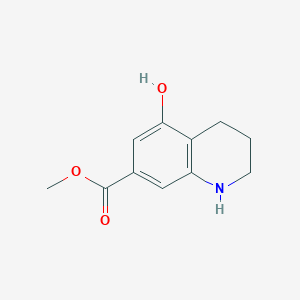
![6-[4-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2587558.png)
![3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2587559.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2587560.png)
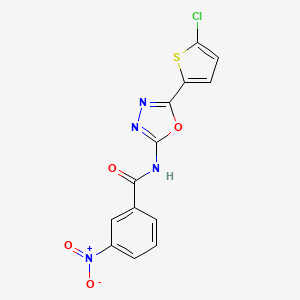
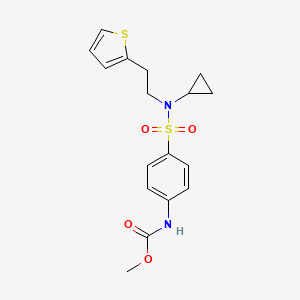
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2587565.png)

